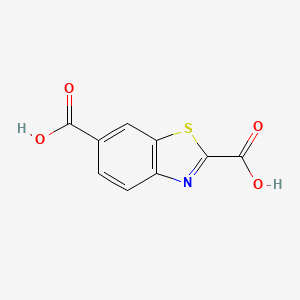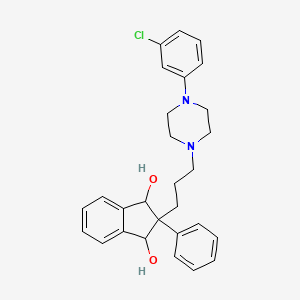
1,3-Indandiol, 2-(3-(4-(m-chlorophenyl)-1-piperazinyl)propyl)-2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-[4-(M-chlorophenyl)-1-piperazinyl]propyl]-2-phenyl-1,3-indanediol is a complex organic compound with significant interest in various scientific fields This compound features a piperazine ring substituted with a chlorophenyl group, linked to an indanediol structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[4-(M-chlorophenyl)-1-piperazinyl]propyl]-2-phenyl-1,3-indanediol typically involves multiple steps, starting with the preparation of the piperazine derivative. The chlorophenyl group is introduced via a nucleophilic substitution reaction. The indanediol moiety is then synthesized through a series of condensation and reduction reactions. The final step involves coupling the piperazine derivative with the indanediol structure under controlled conditions, often using catalysts to enhance the reaction efficiency.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-[4-(M-chlorophenyl)-1-piperazinyl]propyl]-2-phenyl-1,3-indanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes within the structure to alcohols.
Substitution: Halogen atoms in the chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace halogen atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the compound, enhancing its chemical diversity.
Wissenschaftliche Forschungsanwendungen
2-[3-[4-(M-chlorophenyl)-1-piperazinyl]propyl]-2-phenyl-1,3-indanediol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[3-[4-(M-chlorophenyl)-1-piperazinyl]propyl]-2-phenyl-1,3-indanediol involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The chlorophenyl group may enhance binding affinity and specificity. The indanediol moiety could contribute to the compound’s overall stability and bioavailability. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(m-Trifluoromethylphenyl)-piperazine
Trazodone: 2-{3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl}-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Mepiprazole: 1-(m-chlorophenyl)-4[2-(5-methyl-3-pyrazolyl)-ethyl]-piperazine
Uniqueness
2-[3-[4-(M-chlorophenyl)-1-piperazinyl]propyl]-2-phenyl-1,3-indanediol is unique due to its specific combination of functional groups and structural features. The presence of both a piperazine ring and an indanediol moiety provides a distinct chemical profile, potentially offering unique pharmacological properties compared to similar compounds.
This detailed article provides a comprehensive overview of 2-[3-[4-(M-chlorophenyl)-1-piperazinyl]propyl]-2-phenyl-1,3-indanediol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
31805-09-1 |
|---|---|
Molekularformel |
C28H31ClN2O2 |
Molekulargewicht |
463.0 g/mol |
IUPAC-Name |
2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-2-phenyl-1,3-dihydroindene-1,3-diol |
InChI |
InChI=1S/C28H31ClN2O2/c29-22-10-6-11-23(20-22)31-18-16-30(17-19-31)15-7-14-28(21-8-2-1-3-9-21)26(32)24-12-4-5-13-25(24)27(28)33/h1-6,8-13,20,26-27,32-33H,7,14-19H2 |
InChI-Schlüssel |
NMBDNONTUMMICB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCCC2(C(C3=CC=CC=C3C2O)O)C4=CC=CC=C4)C5=CC(=CC=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


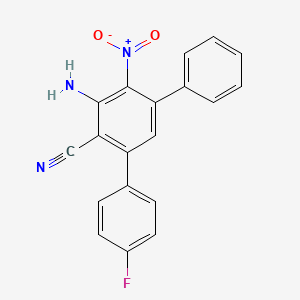
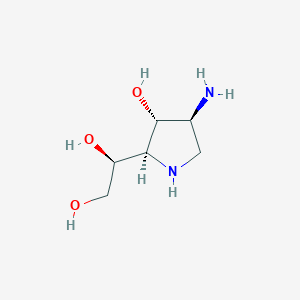
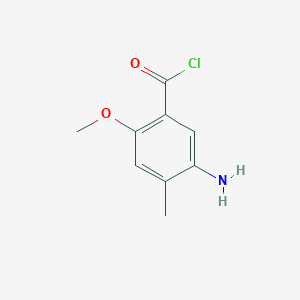
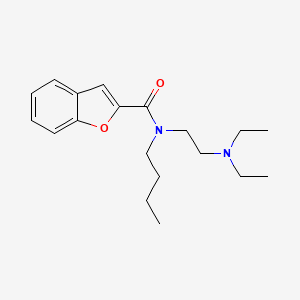
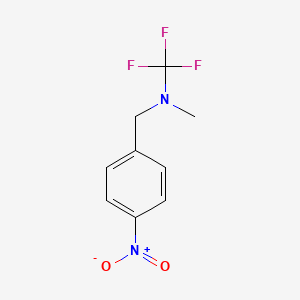
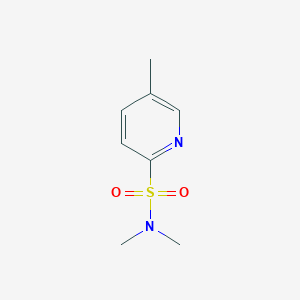
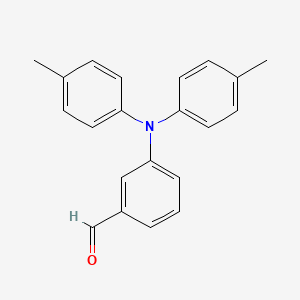
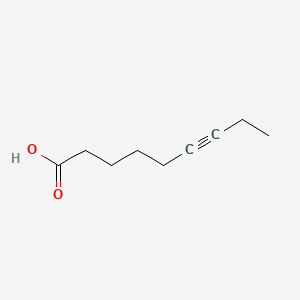
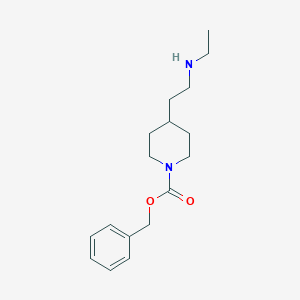
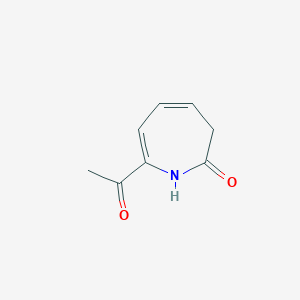
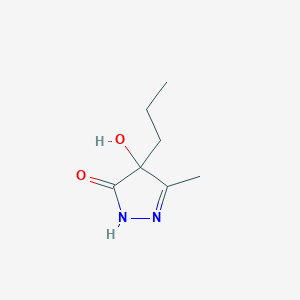
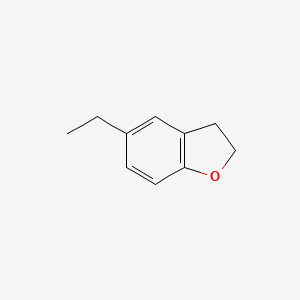
![2-Chloro-5-({[(4-nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13958418.png)
